molecular formula C10H12 B127681 (E)-1-Phenyl-1-butene CAS No. 1005-64-7

(E)-1-Phenyl-1-butene

Cat. No. B127681
CAS RN: 1005-64-7
M. Wt: 132.2 g/mol
InChI Key: MPMBRWOOISTHJV-XVNBXDOJSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Mutagenic Potential and Genotoxic Effects

  • Study on Mutagenic Effects : The mutagenic potential of 3,4-Epoxy-1-butene, a metabolite of 1,3 butadiene (related to (E)-1-Phenyl-1-butene), was assessed in mice. This study found increased frequencies of micronuclei and sister chromatid exchange in mouse splenocytes, indicating genotoxic effects (Stephanou et al., 1997).

DNA Interaction and Carcinogenicity

  • DNA Adduct Formation : Research on 3,4-Epoxy-1-butene revealed its interaction with DNA nucleobases, forming adducts which are crucial in understanding its mutagenic and carcinogenic potential (Tretyakova et al., 1997).

Photochemical Properties

  • Photochemical Isomerization : The photochemical cis-trans isomerization of 1-phenyl-2-butene, closely related to (E)-1-Phenyl-1-butene, was explored. This study sheds light on the energy transfer processes within the molecule (Nakagawa & Sigal, 1970).

Organic Synthesis and Catalysis

  • Synthesis of Alkyl Allylic Ethers : Research demonstrated the effective use of (E)-1-Phenyl-1-butene in the gold(I)-catalyzed synthesis of alkyl allylic ethers. This showcases its application in complex organic synthesis (Zhang & Widenhoefer, 2008).

Drug Synthesis and Chemical Modifications

  • Synthesis of Tamoxifen Analogues : (E)-1-Phenyl-1-butene derivatives were synthesized as precursors for drugs like idoxifene, highlighting its role in pharmaceutical chemistry (Mccague & Potter, 1994).

Catalysis and Chemical Reactions

  • Hydrosilylation of Conjugated Dienes : The study of the hydrosilylation of (E)-1-Phenyl-1-butene demonstrated the control of regio- and enantioselectivities, important in catalytic processes (Hatanaka et al., 1994).

Safety And Hazards

This involves understanding the potential health risks and environmental hazards associated with the compound. It includes toxicity, flammability, environmental impact, and safety precautions .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements in synthesis or analysis methods, or new areas of study .

properties

IUPAC Name

[(E)-but-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMBRWOOISTHJV-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026549
Record name (1E)-1-Buten-1-ylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Phenyl-1-butene

CAS RN

1005-64-7, 824-90-8, 56264-98-3
Record name (E)-1-Phenyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Phenyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056264983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E)-1-Buten-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Divinylbenzene can be prepared by the dehydrogenation of diethylbenzene. For example, there is a description in EP 0217492 A1 that the dehydrogenation of para-diethylbenzene with a purity of 93% in the presence of an alkaline dehydrogenation catalyst at a temperature of 620° to 630° C. and at a steam to diethylbenzene ratio (hereinafter referred to as S/D ratio) of 2 to 4 (by weight) occurred at a conversion of approximately 80% to yield approximately 38% by weight of para-divinylbenzene and approximately 30% by weight of para-ethylvinylbenzene. Another description is found in Japan Kokai Tokkyo Koho No. Sho 62-45,542 (1987) that diethylbenzene was dehydrogenated to divinylbenzene at a conversion of approximately 78% with a selectivity (mol) to divinylbenzene of approximately 55% under the conditions where the inlet temperature of the catalyst layer was 620° C., the LHSV based on diethylbenzene was 1 hr-1 and the S/D ratio was 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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